molecular formula C56H101NO6 B12777655 Pyridoxine tris-hexyldecanoate CAS No. 564478-51-9

Pyridoxine tris-hexyldecanoate

Cat. No.: B12777655
CAS No.: 564478-51-9
M. Wt: 884.4 g/mol
InChI Key: GQJPGCPNWFZCPD-UHFFFAOYSA-N
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Description

Pyridoxine tris-hexyldecanoate is a derivative of vitamin B6, specifically designed to enhance the stability and bioavailability of pyridoxine. This compound is known for its skin conditioning properties and is widely used in the cosmetic industry for its ability to improve skin hydration and overall health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine tris-hexyldecanoate involves the esterification of pyridoxine with hexyldecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine tris-hexyldecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pyridoxine tris-hexyldecanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyridoxine tris-hexyldecanoate involves its ability to enhance the stability and bioavailability of pyridoxine. It stimulates the production of filaggrin and loricrin, which are essential for maintaining the skin barrier function. This compound also increases the synthesis of natural moisturizing factors, improving skin hydration and overall health .

Comparison with Similar Compounds

Uniqueness: Pyridoxine tris-hexyldecanoate is unique due to its enhanced stability and bioavailability compared to other vitamin B6 derivatives. Its lipophilic nature allows for better skin penetration and longer-lasting effects, making it particularly valuable in cosmetic formulations .

Properties

CAS No.

564478-51-9

Molecular Formula

C56H101NO6

Molecular Weight

884.4 g/mol

IUPAC Name

[5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate

InChI

InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3

InChI Key

GQJPGCPNWFZCPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C

Origin of Product

United States

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